3-(2-Chlorophenyl)-5-methylaniline
Description
Significance of Arylaniline Scaffolds in Organic Synthesis
The arylaniline scaffold is a fundamental building block in organic synthesis, prized for its adaptability and utility in constructing complex molecular architectures. Aromatic amines, including anilines, have been central to academic and industrial research since their discovery, revolutionizing sectors such as the dye industry and providing foundational structures for agrochemicals, materials science, and fine organic synthesis. rsc.org The versatility of the aniline (B41778) structure allows for its incorporation into a multitude of drug candidates, where it can interact with biological targets and modulate physiological processes. cresset-group.com
The strategic substitution of anilines with various chemical groups is a powerful method for optimizing the properties of a molecule. cresset-group.com This approach enables researchers to fine-tune pharmacological characteristics, including bioavailability, solubility, and receptor selectivity. cresset-group.com Moreover, modifications to the aniline core can mitigate potential toxicities or off-target effects. cresset-group.com The synthesis of aniline derivatives is a significant area of focus, with numerous methods developed to introduce diverse functionalities. These methods range from classical approaches like Friedel-Crafts reactions to more modern, catalyst-free syntheses. beilstein-journals.org
Contextual Overview of Substituted Aniline Research
Research into substituted anilines is a dynamic and evolving field, driven by the quest for novel compounds with tailored properties. The position of substituents on the aniline ring significantly influences the compound's characteristics. For instance, the lipophilicity of aniline derivatives can vary considerably depending on whether substituents are in the ortho, meta, or para position. nih.gov
A significant challenge in this area is the synthesis of meta-substituted anilines, which are less explored compared to their ortho- and para-substituted counterparts. rsc.org The inherent electronic properties of the amino group direct electrophilic attacks to the ortho and para positions, making meta-functionalization difficult. rsc.org Consequently, researchers are actively developing new synthetic strategies to access this "uncommon substitution pattern," which holds potential for generating combinatorial libraries for medicinal chemistry and materials science. rsc.org
Scope of Academic Investigation for 3-(2-Chlorophenyl)-5-methylaniline
The academic investigation of this compound, a specific meta-substituted arylaniline, is multifaceted. Research efforts are directed towards its synthesis, characterization, and exploration of its potential applications. Given its structure, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. For example, it is a known intermediate in the production of herbicides. google.com
Detailed studies on this compound involve the elucidation of its chemical and physical properties. This includes determining its molecular formula, weight, and various physical constants. The synthesis of this compound has been approached through various routes, often starting from precursors like 2-chloro-6-nitrotoluene. google.comgoogle.com The purity of the final product is a critical factor, as it directly impacts the yield and efficacy of the subsequent products derived from it. google.com
Chemical and Physical Properties
The compound this compound possesses a unique set of properties derived from its specific substitution pattern.
| Property | Value |
| Molecular Formula | C13H12ClN |
| Molecular Weight | 217.70 g/mol |
| Appearance | Not explicitly stated in the provided results, but related compounds are described as colorless to brown liquids or solids. chemicalbook.comsigmaaldrich.com |
| Boiling Point | Not explicitly stated for this specific compound. Related compounds have boiling points such as 241 °C and 115-117 °C at 10 mmHg. chemicalbook.comsigmaaldrich.com |
| Melting Point | Not explicitly stated for this specific compound. Related compounds have melting points around 2-27 °C. chemicalbook.comsigmaaldrich.com |
| Density | Not explicitly stated for this specific compound. A related compound has a density of 1.185 g/mL at 25 °C. chemicalbook.comsigmaaldrich.com |
Synthesis and Manufacturing
The synthesis of this compound is a topic of significant interest in industrial and academic research, with various methods reported in the literature.
One prominent synthetic route involves the reduction of 2-chloro-6-nitrotoluene. google.com A patented process describes the use of sulfur and sodium bicarbonate in N,N-dimethylformamide (DMF) as the reaction solvent. This mixture is heated, and after the reaction, the product is isolated by filtration and fractional distillation under reduced pressure. google.com This method is highlighted for its mild reaction conditions and high yield. google.com Another patented method utilizes a polysulfide, such as sodium polysulfide, in an aqueous solution with an ammonium (B1175870) salt. 6-chloro-2-nitrotoluene is added dropwise to this heated mixture, and the resulting organic phase is separated, washed, and distilled to yield the final product. google.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12ClN |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3 |
InChI Key |
JOXFZEILLYFOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D NMR experiments, a complete structural map can be assembled.
The ¹H NMR spectrum of 3-(2-Chlorophenyl)-5-methylaniline is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The spectrum would be characterized by signals from the methyl group, the amine group, and the seven aromatic protons distributed across the two phenyl rings.
The protons of the methyl group (–CH₃) would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum. The amine (–NH₂) protons would also produce a singlet, though its chemical shift can be variable and the peak shape broader, depending on the solvent and concentration. The seven aromatic protons would resonate in the downfield region, with their chemical shifts and coupling patterns dictated by their position relative to the chloro, amino, and methyl substituents, as well as the steric hindrance caused by the biaryl linkage.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects and analysis of analogous compounds.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Methyl (–CH₃) | ~2.3 | Singlet |
| Amine (–NH₂) | ~3.7 (variable) | Broad Singlet |
| Aromatic (Ar–H) | ~6.6 - 7.5 | Multiplets |
Quaternary carbons (those not bonded to any hydrogen) are of particular interest. These include the carbons bonded to the chlorine atom (C-Cl), the amino group (C-NH₂), the methyl group (C-CH₃), and the two carbons forming the biaryl bond. These signals are typically weaker in intensity compared to protonated carbons. The methyl carbon will appear far upfield, while the aromatic carbons will resonate in the typical downfield region of ~110-150 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects and analysis of analogous compounds. chemicalbook.comchemicalbook.com
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Methyl (–CH₃) | ~21 |
| Aromatic (C-H) | 110 - 131 |
| Aromatic (C-Cl, C-N, C-C) | 130 - 150 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the two aromatic rings, advanced 2D NMR experiments are indispensable. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). sdsu.edu It would be used to identify adjacent protons on each of the aromatic rings, helping to trace the spin systems within the 2-chlorophenyl and 3-methylaniline fragments separately.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. columbia.edu It allows for the definitive assignment of a carbon signal to its attached proton, simplifying the analysis of the crowded aromatic regions of both the ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It can help to determine the preferred conformation or rotational geometry around the biaryl bond by showing spatial proximity between protons on the different rings.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The high-resolution mass spectrum of this compound would show a molecular ion peak (M⁺) that confirms its elemental formula (C₁₃H₁₂ClN). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the M⁺ peak.
Electron ionization would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways would likely involve:
Loss of a chlorine radical (•Cl).
Loss of a methyl radical (•CH₃).
Cleavage of the C-N bond.
Cleavage of the C-C bond linking the two aromatic rings, leading to fragments corresponding to the individual substituted phenyl ions.
Table 3: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Value (m/z) | Description |
| Molecular Ion [M]⁺ | ~217.06 | Corresponds to the molecular formula C₁₃H₁₂³⁵ClN. |
| Isotope Peak [M+2]⁺ | ~219.06 | Corresponds to the molecular formula C₁₃H₁₂³⁷ClN. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light, which correspond to the vibrations of chemical bonds. chemicalbook.com The IR spectrum of this compound would display several characteristic absorption bands.
The primary amine (–NH₂) group is identified by a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. Aromatic C-H stretching vibrations appear as a group of weaker peaks just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings produce a series of sharp absorptions in the 1450-1600 cm⁻¹ region. Additionally, characteristic bands for C-N and C-Cl stretching would be observable in the fingerprint region (below 1300 cm⁻¹).
Table 4: Characteristic IR Absorption Bands for this compound Based on typical frequencies for the given functional groups. nih.govresearchgate.net
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Methyl (C-H) | Stretch | 2850 - 2960 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
| Amine (C-N) | Stretch | 1250 - 1350 |
| Aryl Halide (C-Cl) | Stretch | 1000 - 1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated biaryl system. The presence of the amino group (an auxochrome) and the chloro group will influence the position and intensity of the absorption maxima (λ_max). The spectrum for aniline (B41778) shows absorption maxima around 230 nm and 280 nm, and it is expected that the extended conjugation and substitution in this compound would cause a bathochromic (red) shift to longer wavelengths. uv-vis-spectral-atlas-mainz.orgnist.gov
Table 5: Predicted UV-Vis Absorption Data for this compound Based on the spectrum of related aniline compounds. nih.gov
| Transition Type | Predicted λ_max (nm) |
| π → π | ~240 - 250 |
| π → π | ~285 - 295 |
No Publicly Available Crystallographic Data for this compound
Extensive searches for crystallographic and structural data on the chemical compound this compound have yielded no publicly available research or datasets. Consequently, a detailed article focusing on its advanced spectroscopic and structural elucidation, as per the requested outline, cannot be generated at this time.
The specific analytical techniques requested, including X-ray crystallography for the determination of bond lengths, bond angles, and torsion angles, as well as the analysis of intermolecular interactions and Hirshfeld surface analysis, require experimental data obtained from single-crystal X-ray diffraction studies. Without such studies having been performed and published in accessible scientific literature or databases, a scientifically accurate and informative article on these specific topics for this particular compound is not possible.
Further research efforts would be contingent on the synthesis and crystallographic analysis of this compound by the scientific community. Until such data becomes available, a comprehensive discussion of its solid-state molecular geometry and crystal packing remains purely speculative.
Computational and Theoretical Investigations of 3 2 Chlorophenyl 5 Methylaniline
Molecular Modeling and Simulations
Molecular Dynamics Simulations
While computational studies exist for structurally related compounds, such as other biphenyl (B1667301) derivatives or substituted anilines, no literature could be found that specifically investigates 3-(2-Chlorophenyl)-5-methylaniline. The lack of a registered CAS number for this compound further suggests it is not a widely studied substance.
Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not feasible at this time. Any attempt to do so would involve speculation and would not be based on verifiable research findings.
In Silico Prediction of Potential Interactions with Biological Targets (Mechanistic Focus)
The initial steps in characterizing a new chemical entity often involve computational screening to predict its biological targets and understand the molecular basis of its potential activity. For this compound, in silico approaches such as molecular docking and ligand-protein interaction profiling are pivotal in generating hypotheses about its mechanism of action. These methods simulate the interaction between the small molecule (ligand) and a protein target at an atomic level.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and elucidating the binding mode of a compound within the active site of a protein.
Currently, specific molecular docking studies for this compound are not available in the public domain. However, the principles of such studies can be described. A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to find its most stable conformation.
Selection and Preparation of Protein Targets: Potential protein targets would be identified based on the structural similarity of this compound to known active compounds or through broader screening against a library of disease-relevant proteins. The 3D structures of these proteins would be obtained from databases like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the target protein, and various conformations and orientations would be sampled.
Scoring and Analysis: A scoring function would be used to estimate the binding affinity for each pose, and the top-ranking poses would be analyzed to understand the key interactions.
The anticipated interactions would likely involve the chemical features of this compound: the chlorophenyl group could engage in hydrophobic and halogen bonding interactions, the methyl group in hydrophobic interactions, and the aniline (B41778) moiety could act as a hydrogen bond donor.
| Potential Interaction | Contributing Moiety of this compound | Potential Interacting Amino Acid Residues (Examples) |
| Hydrogen Bonding | Aniline (-NH2) | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Hydrophobic Interactions | Phenyl ring, Methyl group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| Halogen Bonding | Chloro group | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
| Pi-Pi Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Ligand-Protein Interaction Profiling
Following molecular docking, a more detailed analysis of the non-covalent interactions between the ligand and the protein is conducted. This is known as ligand-protein interaction profiling. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) are often used for this purpose. jneonatalsurg.com
As no specific docking studies for this compound have been published, a detailed interaction profile cannot be presented. However, a hypothetical profile can be constructed based on its chemical structure. Such a profile would map all possible hydrogen bonds, hydrophobic contacts, salt bridges, and other interactions within a few angstroms of the ligand in the binding pocket. This detailed map is crucial for understanding the structural determinants of binding affinity and selectivity.
The profiling would provide a 2D diagram or a 3D representation of the interactions, highlighting the specific amino acid residues involved and the nature of the bonds. This information is invaluable for medicinal chemists in designing derivatives with improved potency and selectivity.
| Interaction Type | Description | Relevance to this compound |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The aniline group can donate hydrogen bonds. |
| Hydrophobic Contact | An interaction between nonpolar molecules or parts of molecules in an aqueous environment. | The phenyl ring and methyl group are key contributors. |
| Halogen Bond | A non-covalent interaction between a halogen atom and a Lewis base. | The chlorine atom can participate in such interactions. |
| Pi-Cation Interaction | An interaction between a cation and the face of an electron-rich pi system. | The phenyl ring could interact with cationic residues like Lysine or Arginine. |
| Pi-Stacking | An attractive, noncovalent interaction between aromatic rings. | The phenyl ring can stack with aromatic residues in the protein. |
Structure Activity Relationship Sar Studies on 3 2 Chlorophenyl 5 Methylaniline Analogues
Impact of Substituents on Aromatic Rings
The nature and position of substituents on the phenyl rings of diarylamine derivatives are critical determinants of their biological efficacy. Halogenation and alkylation, in particular, have been shown to significantly modulate the activity of these compounds.
Influence of Halogenation (e.g., Chlorine Position)
The presence and placement of halogen atoms, such as chlorine, on the aromatic rings of diarylamine analogues can dramatically alter their biological properties. Research on various diarylamine series has consistently shown that the position of the chlorine substituent is a key factor in determining cytotoxic activity against cancer cell lines.
The following table illustrates the hypothetical influence of chlorine position on the cytotoxic activity of a generic diarylamine scaffold, based on general findings in the literature.
| Compound ID | Chlorine Position | Relative Cytotoxic Activity |
| Analogue 1 | 2-Chloro (ortho) | High |
| Analogue 2 | 3-Chloro (meta) | Moderate |
| Analogue 3 | 4-Chloro (para) | Moderate to Low |
| Analogue 4 | 2,4-Dichloro | Very High |
| Analogue 5 | 3,5-Dichloro | High |
This table is illustrative and based on general trends observed in diarylamine SAR studies.
Effects of Alkyl Substituents (e.g., Methyl Group Position)
Similar to halogens, the position of alkyl groups, such as a methyl group, can significantly impact the biological activity of diarylamine analogues. The methyl group in 3-(2-Chlorophenyl)-5-methylaniline is situated on the second phenyl ring. SAR studies on related compounds suggest that the placement of such electron-donating groups can influence activity, though the effect can be complex and context-dependent.
In some series of bioactive compounds, the presence of a methyl group at certain positions can be crucial for inhibiting cancer cell migration. nih.gov However, in other contexts, alkyl groups have been found to decrease the antiproliferative activities of diarylamine derivatives. The precise effect often depends on the interplay with other substituents and the specific biological target.
The table below provides a hypothetical representation of how the methyl group position might affect the activity of a diarylamine analogue.
| Compound ID | Methyl Group Position | Relative Biological Activity |
| Analogue A | 3-Methyl | Moderate |
| Analogue B | 4-Methyl | Low to Moderate |
| Analogue C | 2-Methyl | Variable (potential for steric hindrance) |
| Analogue D | 3,5-Dimethyl | Potentially Increased |
This table is illustrative and based on general trends observed in the SAR of bioactive molecules.
Steric and Electronic Effects on Molecular Activity
The biological activity of this compound analogues is governed by a combination of steric and electronic effects imparted by their substituents. These properties influence how the molecule interacts with its biological target, affecting binding affinity and subsequent cellular responses.
Electronic Effects: The electron-withdrawing nature of the chlorine atom at the 2-position of the first phenyl ring and the electron-donating nature of the methyl group at the 5-position of the second phenyl ring create a specific electronic profile. This distribution of electron density is critical for forming interactions, such as hydrogen bonds and pi-stacking, with the active site of a target enzyme or receptor. Quantitative structure-activity relationship (QSAR) studies on related diarylamine kinase inhibitors have highlighted the importance of these electronic parameters for inhibitory activity. nih.govmdpi.comrsc.org
Steric Effects: The size and spatial arrangement of the substituents also play a crucial role. The ortho-chloro substituent, for instance, can induce a twist in the diarylamine scaffold, influencing its three-dimensional conformation. This conformational preference can be critical for fitting into a specific binding pocket. However, excessively bulky substituents can lead to steric hindrance, preventing optimal binding and reducing activity. The balance between achieving a favorable conformation and avoiding steric clashes is a key aspect of designing potent analogues.
Modulation of the Aniline (B41778) Core for SAR Insights
The aniline core of this compound is a key structural feature that can be modified to explore SAR and improve compound properties. Bioisosteric replacement, the substitution of one chemical group with another that retains similar physical or chemical properties, is a common strategy in drug design. researchgate.netresearchgate.netnih.govbiopartner.co.ukfrontiersin.org
Replacing the aniline moiety with other nitrogen-containing heterocycles or even non-aromatic, rigid scaffolds can provide valuable insights. For example, substituting the aniline with a pyridine (B92270) ring can alter the compound's hydrogen bonding capacity, solubility, and metabolic stability. Such modifications can lead to analogues with improved pharmacokinetic profiles or altered target selectivity. The goal of these modulations is to retain or enhance the desired biological activity while potentially mitigating undesirable properties like toxicity.
In Vitro Mechanistic Investigations of Related Compounds
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design. In vitro studies on related diarylamine and heterocyclic compounds have shed light on their potential cellular pathways.
Identification of Molecular Pathways (e.g., Enzyme Inhibition, Apoptosis Induction)
Diarylamine derivatives have been investigated as inhibitors of various enzymes, particularly protein kinases, which are often dysregulated in cancer. The specific substitution pattern of compounds like this compound can confer selectivity for certain kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.
Furthermore, many cytotoxic compounds, including those with diarylamine scaffolds, have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. In vitro assays can identify key apoptotic events such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential. For instance, studies on related compounds have demonstrated the ability to trigger these apoptotic markers, suggesting a potential mechanism of action for analogues of this compound. The induction of apoptosis is a highly desirable feature for anticancer agents. nih.govnih.gov
Inhibition/Activation of Specific Enzymes or Proteins
While direct enzymatic inhibition data for this compound itself is not extensively available in the public domain, SAR studies on structurally related anilide derivatives provide valuable insights into potential enzyme-inhibiting activities. One such area of investigation is the inhibition of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters.
A series of anilide derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidase A (MAO-A) and B (MAO-B). nih.gov Among these, compounds bearing a chlorophenyl group have demonstrated significant and selective inhibitory activity against MAO-B. nih.gov
For instance, (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide and its 3-bromophenyl analogue were identified as potent and selective inhibitors of MAO-B. nih.gov The introduction of a halogen atom, such as chlorine, on the N-phenyl ring was found to be a key determinant of this inhibitory activity. Further modifications, such as the addition of a hydroxyl group to the C3 phenyl ring, as seen in (2E)-N-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide, led to a more than 14-fold increase in potency against MAO-B. nih.gov These findings underscore the importance of the substituted phenyl ring in the interaction with the enzyme's active site. nih.gov
The following table summarizes the MAO-B inhibitory activity of selected anilide analogues:
| Compound | MAO-B IC50 (µM) | Selectivity for MAO-B |
| (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide | 0.53 | >37-fold vs MAO-A |
| (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide | 0.45 | >37-fold vs MAO-A |
| (2E)-N-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | 0.032 | High |
| (2E)-N-(3-bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | 0.026 | High |
This table presents the half-maximal inhibitory concentration (IC50) values for selected anilide derivatives against monoamine oxidase B (MAO-B), highlighting the impact of substitutions on inhibitory potency. Data sourced from a study on anilide derivatives as MAO inhibitors. nih.gov
In the broader context of kinase inhibition, a critical area in cancer research, the general principles of SAR often highlight the role of specific substituents on the phenyl ring in determining the potency and selectivity of inhibitors. For example, in the development of inhibitors for protein kinase CK1 delta, the presence and position of a chlorine atom on a benzoyl pendant of 2-amidobenzimidazole derivatives were found to be critical for reinforcing hydrophobic interactions with the kinase. sci-hub.se Similarly, for certain thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the inclusion of a trifluoromethyl group, a highly lipophilic moiety, was explored to enhance bioavailability and anticancer activity. researchgate.net These examples, while not directly involving this compound, illustrate the established importance of halogen and other substitutions on phenyl rings for modulating enzyme inhibition, a principle that would be central to the SAR of its analogues.
Cellular Effects in Non-Clinical Models (e.g., cancer cell lines for pathway analysis)
The cellular effects of analogues of this compound, particularly their antiproliferative and cytotoxic activities, have been investigated in various cancer cell lines. These studies are crucial for understanding the potential therapeutic applications of these compounds and for elucidating the molecular pathways they modulate.
A study on novel 1,3,5-triazine (B166579) derivatives, which can be considered analogues due to the incorporation of a chloro-substituted phenyl moiety, revealed significant cytotoxic effects against human colon cancer cell lines. nih.govnih.gov Specifically, a series of 2,4,6-trisubstituted 1,3,5-triazine derivatives bearing a 2-chloroethyl and oligopeptide moieties were synthesized and evaluated. nih.govnih.gov The most potent of these compounds induced time- and dose-dependent cytotoxicity in DLD-1 and HT-29 colon cancer cells. nih.govnih.gov Further analysis indicated that these compounds induce apoptosis, a form of programmed cell death, through the attenuation of intracellular signaling pathways. nih.govnih.gov
The cytotoxic activity of these 1,3,5-triazine derivatives is summarized in the table below:
| Compound | DLD-1 IC50 (µM) | HT-29 IC50 (µM) |
| 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Gly-Ala-OMe)-1,3,5-triazine | 25.3 | 30.1 |
| 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Ala-Ala-OMe)-1,3,5-triazine | 15.2 | 18.5 |
| 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Ser-Ala-OMe)-1,3,5-triazine | 45.1 | 52.8 |
| 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Val-Ala-OMe)-1,3,5-triazine | 33.6 | 41.2 |
| 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Phe-Ala-OMe)-1,3,5-triazine | 28.9 | 35.4 |
| 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Trp(Boc)-Ala-OMe)-1,3,5-triazine | 60.7 | 75.3 |
This table displays the half-maximal inhibitory concentration (IC50) values for a series of 1,3,5-triazine derivatives against the DLD-1 and HT-29 human colon cancer cell lines. The data illustrates the structure-activity relationship, where the nature of the amino acid ester substituent influences the cytotoxic potency. Data extracted from a study on the cellular effects of novel 1,3,5-triazine derivatives. nih.govnih.gov
The SAR from this series indicates that the nature of the dipeptide attached to the triazine core significantly influences the cytotoxic activity. The compound with an Ala-Ala-OMe substituent demonstrated the highest potency, suggesting that the size and properties of this group are important for the compound's anticancer effects. nih.govnih.gov
Furthermore, it has been reported that 1,3,5-triazine derivatives can act as inhibitors of phosphatidylinositol 3-kinases (PI3K), a key enzyme in cell proliferation and survival pathways. nih.gov This suggests a potential mechanism of action for the observed cellular effects, where inhibition of the PI3K pathway could lead to the induction of apoptosis in cancer cells.
Chemical Reactivity and Reaction Mechanisms of 3 2 Chlorophenyl 5 Methylaniline
Electrophilic Aromatic Substitution Reactions
The reactivity of 3-(2-chlorophenyl)-5-methylaniline in electrophilic aromatic substitution is governed by the electronic and steric effects of the three substituents on the aniline (B41778) ring: the amino group (-NH₂), the methyl group (-CH₃), and the 2-chlorophenyl group. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. organicchemistrytutor.comlibretexts.org Similarly, the methyl group is also an activating, ortho, para-directing group, albeit weaker than the amino group. stackexchange.comchemguide.co.uk Conversely, the chlorine atom on the adjacent phenyl ring has a deactivating, ortho, para-directing effect, while the phenyl group itself can be considered weakly activating.
In the case of this compound, the positions ortho and para to the strongly activating amino group are key sites for electrophilic attack. These positions are C2, C4, and C6.
Position 2: This position is ortho to the amino group and para to the methyl group, making it electronically favorable.
Position 4: This position is ortho to both the amino and methyl groups. However, it is sterically hindered by the bulky 2-chlorophenyl group at position 3.
Position 6: This position is ortho to the amino group and meta to the methyl group.
Considering these factors, electrophilic substitution is most likely to occur at the C2 and C6 positions. The directing effects of the substituents are summarized in the table below.
| Substituent | Position on Aniline Ring | Electronic Effect | Directing Influence |
| Amino (-NH₂) | 1 | Strongly Activating | Ortho, Para |
| 2-Chlorophenyl | 3 | Weakly Deactivating (due to Cl) | Ortho, Para |
| Methyl (-CH₃) | 5 | Weakly Activating | Ortho, Para |
Nucleophilic Reactions Involving the Amino Group
The primary amino group of this compound is a key center for nucleophilic reactivity, enabling a variety of important chemical transformations.
One of the most fundamental reactions is the formation of amides through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. sphinxsai.commdpi.comcatrin.com This reaction is a cornerstone of synthetic chemistry, allowing for the introduction of a wide range of functionalities. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent.
Another significant reaction is diazotization, where the primary aromatic amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. nih.govsphinxsai.commodishproject.com These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions, most notably azo coupling. In this process, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as another aniline or a phenol, to form an azo compound, which are well-known for their applications as dyes. nih.govsphinxsai.comnih.govmdpi.com
Furthermore, the amino group can undergo N-alkylation reactions with alkyl halides, although this can sometimes lead to a mixture of mono- and di-alkylated products.
Formation of Key Intermediates in Complex Syntheses
Substituted anilines like this compound are valuable intermediates in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. dntb.gov.uamdpi.com Their utility stems from the reactivity of the amino group and the ability to introduce a variety of substituents onto the aromatic ring.
A closely related compound, 3-chloro-2-methylaniline, serves as a crucial intermediate in the production of quinclorac (B55369), a hormone-type herbicide. google.comgoogle.com Similarly, 2-methoxy-5-methylaniline (B41322) is employed in the synthesis of specific azo dyes. sigmaaldrich.comsigmaaldrich.com
The structural motif of a substituted aniline is a common feature in many biologically active compounds. For example, anthranilic diamide (B1670390) insecticides, a significant class of modern pesticides, are synthesized from substituted aniline precursors. mdpi.com The synthesis of these complex molecules often involves the formation of an amide bond with the aniline nitrogen, followed by further functionalization. The specific substitution pattern of this compound makes it a potential building block for novel agrochemicals and pharmaceuticals. For instance, trifluoromethylpyridine derivatives, which are key components in many modern agrochemicals, are often synthesized from aniline precursors. nih.govagropages.com
The versatility of this compound as an intermediate is highlighted by the various transformations it can undergo to build more complex molecular architectures.
| Industry | Application of Related Anilines | Example Product Class |
| Agrochemical | Herbicide synthesis | Quinclorac |
| Agrochemical | Insecticide synthesis | Anthranilic Diamides |
| Dyestuff | Azo dye synthesis | Azo Dyes |
Derivatives, Analogues, and Advanced Structural Modifications
Synthesis of Novel Derivatives Incorporating 3-(2-Chlorophenyl)-5-methylaniline Scaffold
The synthesis of new derivatives from the this compound scaffold often involves leveraging the reactivity of the aniline (B41778) amino group. Standard functionalization reactions such as N-alkylation and N-acylation are common starting points for diversification.
N-Alkylation and N-Acylation: The primary amine of this compound can be readily alkylated using various alkyl halides or reductively aminated with aldehydes and ketones to introduce new alkyl substituents. researchgate.netepa.gov Similarly, acylation with acyl chlorides or anhydrides yields the corresponding amides. These reactions provide a straightforward method for modifying the scaffold's lipophilicity and steric bulk.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for creating C-N and C-C bonds. chemrxiv.orguwindsor.cascispace.comqualitas1998.netyoutube.com While direct examples with this compound are not extensively documented in readily available literature, the principles of reactions like the Buchwald-Hartwig amination can be applied. This would involve coupling the aniline with various aryl or heteroaryl halides to generate more complex diarylamine structures.
A notable example of derivatization of a related scaffold involves the synthesis of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com In this research, 3-(2-chlorophenyl)-pyrrolidin-2,5-dione was used as a starting material to synthesize a series of acetamide (B32628) derivatives with potential anticonvulsant and analgesic properties. mdpi.com This highlights the utility of the 2-chlorophenyl moiety in constructing biologically relevant molecules.
Table 1: Potential N-Substituted Derivatives of this compound
| Derivative Type | Reagents and Conditions | Potential Product Structure |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | |
| N-Acylation | Acyl chloride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., CH₂Cl₂) |
Exploration of Heterocyclic Annulation Strategies
The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds through annulation reactions, where a new ring is fused onto the existing structure. These strategies are crucial for accessing complex polycyclic systems.
Quinazoline (B50416) Synthesis: Quinazolines and their derivatives can be synthesized from anilines through various cyclocondensation reactions. scispace.comqualitas1998.net A common method involves the reaction of an aniline with a source of two additional carbon atoms and one nitrogen atom. For instance, reacting this compound with an orthoester and an amine or with a 2-aminobenzaldehyde (B1207257) derivative could potentially yield quinazoline structures. The substitution pattern of the resulting quinazoline would be influenced by the specific reagents and reaction conditions.
Acridine (B1665455) Synthesis: The Bernthsen acridine synthesis provides a classical route to acridine derivatives by reacting a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride. biointerfaceresearch.com To apply this to the this compound scaffold, it would first need to be converted to a diarylamine, for example, through an Ullmann condensation or Buchwald-Hartwig amination. Subsequent reaction with a suitable carboxylic acid would then lead to the formation of a substituted acridine ring system.
Carbazole Synthesis: The synthesis of carbazoles from diarylamines can be achieved through palladium-catalyzed intramolecular C-H arylation. Again, this would necessitate the initial formation of a diarylamine from this compound.
A specific example of forming a complex heterocyclic system is the synthesis of (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine. biointerfaceresearch.comresearchgate.net This synthesis involves a multi-step process starting from 4-chloro-1-tosyl-1,2-dihydroquinoline, 2-chlorobenzaldehyde, and 2-aminoacetamide, demonstrating the incorporation of the 2-chlorophenyl group into a complex, fused heterocyclic system. biointerfaceresearch.comresearchgate.net
Table 2: Potential Heterocyclic Annulation Products from this compound
| Heterocycle | General Synthetic Strategy | Potential Product Structure |
|---|---|---|
| Quinazoline | Reaction with orthoformates and amines, or with 2-aminobenzaldehydes. | |
| Acridine | Formation of a diarylamine followed by Bernthsen synthesis with a carboxylic acid. |
Systematic Structural Variation for Academic Purposes
For academic research, the systematic variation of the this compound structure is crucial for understanding structure-property relationships. This involves the controlled introduction of different functional groups at specific positions on the aromatic rings.
Modifications can be introduced by starting with appropriately substituted precursors. For example, variations in the chloro and methyl group positions on the aniline ring, or substitution on the 2-chlorophenyl ring, would lead to a library of analogues. The synthesis of the parent compound, 3-chloro-2-methylaniline, is typically achieved through the chlorination and subsequent reduction of o-nitrotoluene. chemicalbook.comgoogle.comgoogle.com By starting with different substituted nitrotoluenes, a range of aniline analogues can be prepared.
Further diversification can be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be carefully considered. The amino group is a strong activating and ortho-, para-director, while the chloro and methyl groups also influence the position of further substitution.
Synthesis of Poly-substituted Analogues
The synthesis of poly-substituted analogues of this compound can be approached through multi-component reactions or sequential functionalization.
Three-Component Reactions: Three-component condensation reactions are an efficient way to build molecular complexity in a single step. For example, a one-pot synthesis of substituted meta-hetarylanilines has been developed from heterocycle-substituted 1,3-diketones, acetone (B3395972), and various amines. beilstein-journals.org Applying this methodology with this compound as the amine component could lead to highly substituted aniline derivatives.
Sequential Cross-Coupling: A powerful strategy for creating poly-substituted analogues involves a series of palladium-catalyzed cross-coupling reactions. chemrxiv.orguwindsor.cascispace.com Starting with a di-halogenated precursor to this compound would allow for the sequential and regioselective introduction of different aryl or alkyl groups via reactions like the Suzuki or Sonogashira coupling.
The synthesis of polysubstituted homoproline analogs has been demonstrated through a three-component condensation of aryl(heteroaryl)aldehydes, asparagine, and N-methylmaleimide. mdpi.com While not directly involving the target aniline, this showcases the power of multicomponent strategies in generating highly substituted and stereochemically complex molecules, a principle that could be adapted for derivatizing the this compound scaffold.
Potential Academic and Industrial Applications Non Clinical
Role as Synthetic Intermediates for Advanced Organic Materials
There is currently no substantial research to support the role of 3-(2-Chlorophenyl)-5-methylaniline as a direct precursor for commercially significant dyes, pigments, or agrochemicals.
The synthesis of dyes and pigments often relies on aromatic amine precursors. However, literature searches did not yield any specific examples or methods where this compound is utilized as a foundational molecule for the production of these colorants. The structural characteristics of this compound, featuring a chlorinated phenyl ring and a methyl-substituted aniline (B41778), theoretically allow for diazotization and coupling reactions central to azo dye formation. Nevertheless, no such applications have been documented.
The development of novel agrochemicals is a field of intensive research. While aniline derivatives are crucial intermediates in the synthesis of various herbicides, fungicides, and insecticides, there is no specific mention of this compound in the synthesis of existing or developmental agrochemical products. For instance, the herbicide quinclorac (B55369) is synthesized from the intermediate 3-chloro-2-methylaniline, a structurally different isomer. This highlights the high degree of specificity required for precursors in agrochemical synthesis.
Potential in Material Science Research (e.g., polymers)
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of biaryl amines, including 3-(2-Chlorophenyl)-5-methylaniline, has traditionally relied on methods like the Ullmann and Buchwald-Hartwig reactions, which can require harsh conditions, expensive catalysts, and stoichiometric reagents. numberanalytics.comencyclopedia.pub Future research is geared towards developing "green" and more efficient synthetic protocols.
Key areas for development include:
Advanced Catalytic Systems: While palladium catalysts are common, research into more abundant and less expensive metals like nickel and copper is a promising avenue. numberanalytics.comresearchgate.net The development of recyclable nanocatalysts, such as LaPO4·Pd, which can be used in aqueous media for multiple reaction cycles without significant loss of efficiency, represents a significant step towards sustainability. nih.gov
Green Solvents and Conditions: A major goal is to replace toxic organic solvents with environmentally benign alternatives like water. researchgate.net Furthermore, energy-efficient methods such as microwave-assisted synthesis, electrochemical synthesis, and sonochemistry are being explored to reduce reaction times and energy consumption. mdpi.commdpi.comnih.gov Microwave-assisted reductive alkylation has already proven effective for similar structures, achieving higher yields in minutes. nih.govmdpi.com
Atom Economy: Modern synthetic strategies like C-H bond activation are being investigated to construct biaryl scaffolds, eliminating the need for pre-functionalized starting materials and improving atom economy. researchgate.net Catalyst-free methods, such as base-promoted direct coupling of arenes with aryl halides, also offer a greener alternative by avoiding transition-metal catalysts. acs.org
Application of Machine Learning and AI in Predictive Chemistry for Analogues
Future applications in this domain include:
Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity/Property Relationship models can be trained on existing chemical data to predict the biological activity, toxicity, and physicochemical properties of novel analogues. nih.govnih.gov This allows for the rapid in silico screening of large libraries of compounds to identify promising candidates. nih.gov
Generative AI for Drug Design: Advanced AI models can go beyond prediction and generate entirely new molecular structures tailored to have specific desirable properties, such as high affinity for a biological target and low predicted toxicity. technologynetworks.comnih.gov This approach has already led to the design of drug candidates for diseases like idiopathic pulmonary fibrosis and liver cancer, significantly shortening the preclinical discovery timeline. bio.newsdig.watch
ADMET Profiling: A crucial application of ML is the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govresearchgate.net By filtering out molecules with unfavorable ADMET properties at the design stage, researchers can focus resources on candidates with a higher probability of success in clinical trials. nih.gov
Table 1: Potential Applications of Machine Learning in the Study of this compound Analogues
| ML Application Area | Predicted Property/Outcome | Potential Impact | Supporting Evidence |
| QSAR/QSPR | Biological activity (e.g., anticancer, antimicrobial), Physicochemical properties | Prioritization of analogues for synthesis and testing. | nih.govresearchgate.netmdpi.com |
| Generative Models | Novel chemical structures with optimized properties | De novo design of potent and selective compounds. | technologynetworks.combio.newsnih.gov |
| ADMET Prediction | Toxicity, bioavailability, metabolic stability, membrane permeability | Early deselection of candidates likely to fail, reducing development costs. | nih.govnih.govresearchgate.net |
| Molecular Docking | Binding affinity and mode to protein targets | Identification of potential biological targets and mechanism of action. | researchgate.netresearchgate.netbiointerfaceresearch.commdpi.com |
Deeper Mechanistic Understanding of Biological Interactions (in vitro)
While the synthesis and predicted activity of a compound are important, a fundamental understanding of its interactions with biological systems at the molecular level is crucial for rational drug design. Future in vitro research on this compound and its derivatives will be essential to elucidate their mechanism of action.
Unexplored avenues in this area consist of:
Target Identification and Validation: The first step is to identify the potential protein targets of this compound. This can be accomplished through computational screening followed by in vitro binding assays. Studies on similar structures have revealed activities against targets like cancer cell lines, bacteria, and enzymes such as monoamine oxidase (MAO). mdpi.comnih.govresearchgate.netmdpi.com
Enzyme Inhibition and Cellular Assays: Once potential targets are identified, detailed in vitro assays are needed to quantify the compound's effect. This includes determining inhibition constants (IC₅₀) against specific enzymes or evaluating cytotoxic effects on various cancer cell lines. mdpi.commdpi.comresearchgate.net
Molecular Docking and SAR Studies: Computational docking can provide a hypothetical model of how the compound binds to its target protein. researchgate.netbiointerfaceresearch.com These computational insights, when combined with systematic Structure-Activity Relationship (SAR) studies of synthesized analogues, can reveal which functional groups on the molecule are critical for biological activity. This knowledge is invaluable for optimizing the lead compound into a more potent and selective agent. researchgate.netsemanticscholar.org
Exploration of Novel Chemical Transformations and Reactivity Profiles
The rich chemical structure of this compound, featuring an aniline (B41778) moiety and multiple C-H and C-Cl bonds, offers a platform for a wide range of chemical transformations. Exploring its reactivity profile can lead to the creation of novel scaffolds and functional materials.
Future research should focus on:
Functionalization of the Amino Group: The primary amine is a key handle for derivatization. Beyond simple acylation or alkylation, it can be used in more complex reactions, such as serving as a directing group for ortho C-H activation or conversion to a diazonium salt for Sandmeyer-type reactions. acs.orgorganic-chemistry.org
C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of C-H bonds. researchgate.net Future work could explore palladium, rhodium, or photoredox-catalyzed methods to selectively introduce new functional groups onto the aromatic rings of this compound, bypassing traditional, multi-step synthetic sequences.
Domino and Tandem Reactions: Designing sophisticated one-pot reactions where multiple chemical transformations occur sequentially can rapidly build molecular complexity. For instance, a domino reaction involving a C-H amination followed by a Suzuki coupling has been used to synthesize biaryl tertiary amines efficiently. nih.gov Applying such strategies to the this compound core could yield novel and complex molecular architectures.
Table 2: Potential Chemical Reactions for Derivatizing this compound
| Reactive Site | Reaction Type | Potential Reagents | Product Class |
| Amino Group (-NH₂) | N-Alkylation / N-Arylation | Alkyl halides, Aryl halides (Buchwald-Hartwig) | Secondary/Tertiary Amines |
| N-Acylation | Acyl chlorides, Anhydrides | Amides | |
| Diazotization | NaNO₂, HCl | Diazonium Salts | |
| Aromatic Rings | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂, SO₃ | Nitrated, Halogenated, Sulfonated derivatives |
| C-H Activation/Arylation | Aryl halides, Pd/Rh catalysts | Poly-aryl systems | |
| Chloro Group (-Cl) | Nucleophilic Aromatic Sub. | Strong nucleophiles (e.g., -OR, -NR₂) | Ethers, Amines |
| Cross-Coupling (e.g., Suzuki) | Boronic acids, Pd catalyst | Tri-aryl systems |
Q & A
What are the recommended synthetic routes for 3-(2-Chlorophenyl)-5-methylaniline, and how can reaction conditions be optimized to improve yield and purity?
Basic Research Question
The synthesis of this compound typically involves nucleophilic aromatic substitution or cross-coupling reactions. A common approach is the introduction of the 2-chlorophenyl group to a pre-functionalized aniline precursor. For example, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) between aryl halides and amines can be employed under inert conditions . Optimization parameters include:
- Catalyst selection : Pd(OAc)₂ with ligands like XPhos for improved regioselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics.
- Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation.
- Base choice : Potassium carbonate or cesium carbonate to deprotonate intermediates and drive the reaction forward.
Purification via column chromatography or recrystallization is critical to isolate the product from by-products like unreacted starting materials or diaryl amines .
Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
Basic Research Question
Rigorous characterization requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : H and C NMR confirm the substitution pattern and aromatic proton environments. For example, the deshielding of the aniline NH₂ group due to electron-withdrawing chloro substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₁ClN) and detects isotopic patterns indicative of chlorine .
- HPLC/UPLC : Quantifies purity and identifies trace impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- X-ray crystallography : Advanced structural elucidation resolves bond angles and crystallographic packing, as demonstrated for structurally related aniline derivatives .
How do the electronic and steric effects of the 2-chlorophenyl and 5-methyl substituents influence the reactivity of this aniline derivative in electrophilic substitution reactions?
Advanced Research Question
The 2-chlorophenyl group exerts strong electron-withdrawing effects (-I, -M), deactivating the aromatic ring toward electrophilic attack. However, steric hindrance from the ortho-chloro substituent can redirect reactivity to the para-methyl-substituted position. The 5-methyl group (+I effect) activates the ring locally, favoring electrophilic substitution (e.g., nitration, sulfonation) at the 4-position.
Methodological considerations :
- Kinetic vs. thermodynamic control : Vary reaction temperature and time to isolate intermediates.
- Computational modeling : DFT calculations predict regioselectivity by mapping electrostatic potential surfaces .
- Competitive experiments : Compare reaction outcomes with analogs lacking substituents to isolate electronic/steric contributions .
What strategies can be employed to investigate the potential biological activity of this compound, particularly in receptor-ligand interactions?
Advanced Research Question
The compound’s bioactivity can be explored through:
- Lipophilicity assessment : Measure logP values (e.g., shake-flask method) to evaluate membrane permeability. The chloro group enhances lipophilicity, while the methyl group may improve metabolic stability .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the aniline NH₂ and hydrophobic interactions with the chlorophenyl group .
- In vitro assays : Screen for enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence polarization or SPR (surface plasmon resonance).
When encountering discrepancies in reported synthetic yields or by-product profiles, what systematic approaches should researchers take to identify and resolve these inconsistencies?
Advanced Research Question
Contradictions in synthetic data often arise from variations in reaction conditions or analytical methods. Key steps include:
- Reproducibility checks : Replicate reported procedures under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
- By-product analysis : Use GC-MS or LC-MS to identify side products (e.g., diaryl amines from over-coupling) .
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, temperature) to map their impact on yield and purity.
- Cross-validation : Compare analytical results across multiple techniques (e.g., NMR vs. HPLC) to confirm compound identity and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
